3-(3-Bromopropyl)-1-isopropyl-1h-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-8(2)12-7-5-9(11-12)4-3-6-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
CNBQSJKOOCOWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CCCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Bromopropyl 1 Isopropyl 1h Pyrazole
Strategic Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole allows for the deconstruction of the molecule into simpler, commercially available, or easily synthesizable precursors. This process identifies the key bond formations required for its assembly and informs the selection of appropriate synthetic strategies. The primary disconnections involve the N-isopropyl bond, the C-bromopropyl bond, and the pyrazole (B372694) ring itself.

Pyrazole Core Formation Precursors
The most classical and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org Retrosynthetically, cleaving the N1-C5 and N2-C3 bonds of the pyrazole core leads to two primary precursor types: a hydrazine component and a 1,3-dielectrophile component. To obtain the desired 3-substituted pattern, the 1,3-dielectrophile must already contain the propyl chain.
Key precursors identified through this disconnection include:
Isopropylhydrazine: This precursor introduces the N-isopropyl moiety directly, ensuring unambiguous regioselectivity at the N1 position.
1,3-Dicarbonyl Compounds: A suitable precursor would be a derivative of 1,3-pentanedione containing a bromine or a protected alcohol at the 5-position, such as 6-bromo-2,4-hexanedione. Alternatively, α,β-unsaturated ketones or acetylenic ketones can serve as the three-carbon backbone for the pyrazole ring. mdpi.com
Bromopropyl Chain Integration Precursors
The introduction of the 3-bromopropyl side chain can be envisioned either by incorporating it into one of the core precursors or by attaching it to a pre-formed pyrazole ring.
Pre-functionalized Precursors: As mentioned above, a 1,3-dicarbonyl compound bearing the bromopropyl or a protected hydroxypropyl group is a viable starting point. For instance, reacting 3-(3-hydroxypropyl)-1-isopropyl-1H-pyrazole with a brominating agent like phosphorus tribromide represents a potential final step. lookchem.com
Alkylation Reagents: A more direct approach involves the alkylation of a pre-formed pyrazole. The key precursor for this strategy is 1,3-dibromopropane (B121459) . This reagent can be used to alkylate an appropriate pyrazole intermediate, such as 1-isopropyl-1H-pyrazole.
Isopropyl Group Introduction Precursors
The isopropyl group can be introduced at two distinct stages of the synthesis, defining two major strategic pathways.
Isopropylhydrazine: As a primary precursor, isopropylhydrazine allows for the direct formation of the N-isopropyl-pyrazole ring via cyclocondensation, which is often regiochemically advantageous. nih.govgoogle.com
Isopropyl Halides: Alternatively, an N-unsubstituted pyrazole, such as 3-(3-bromopropyl)-1H-pyrazole, can be synthesized first, followed by N-alkylation. The key precursors for this step are isopropyl halides (e.g., 2-bromopropane (B125204) or 2-iodopropane) or other isopropylating agents used under basic conditions. researchgate.net
| Table 1: Key Precursors Identified via Retrosynthetic Analysis | | :--- | :--- | :--- | | Molecular Fragment | Precursor Type | Specific Examples | | Pyrazole Core | 1,3-Dielectrophiles | 6-bromo-2,4-hexanedione, α,β-unsaturated ketones mdpi.com | | Pyrazole Core | Hydrazine Derivative | Isopropylhydrazine | | Bromopropyl Chain | Alkylating Agent | 1,3-dibromopropane | | Isopropyl Group | Alkylating Agent | 2-bromopropane, 2-iodopropane (B156323) | | Isopropyl Group | Hydrazine Derivative | Isopropylhydrazine |
Direct Synthetic Routes via Cyclocondensation and Alkylation Reactions
Based on the retrosynthetic analysis, two primary forward-synthetic strategies emerge: one that constructs the fully substituted pyrazole ring in a single cyclization step, and another that involves the sequential functionalization of a pyrazole intermediate.
Cyclization Methods for Pyrazole Ring Assembly
The formation of the pyrazole ring through cyclocondensation is a robust and versatile method. nih.govbeilstein-journals.orgmdpi.comnih.gov The reaction involves a bidentate nucleophile, typically a hydrazine derivative, and a 1,3-dielectrophilic carbon unit. mdpi.com
The most common approach is the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. beilstein-journals.orgnih.gov For the synthesis of this compound, this would involve the reaction of a precursor like 6-bromo-2,4-hexanedione with isopropylhydrazine. The use of isopropylhydrazine directly sets the N1-substitution pattern, avoiding the formation of regioisomers that can occur when alkylating an N-unsubstituted pyrazole.
Other important cyclization methods include:
Reaction with α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated ketones or aldehydes to form pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.com If the vinyl ketone possesses a suitable leaving group, direct formation of the pyrazole can occur. mdpi.com
Reaction with Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is a long-established method for pyrazole synthesis, though it can sometimes lead to a mixture of regioisomers. mdpi.comorientjchem.org
| Table 2: Comparison of Common Cyclization Methods for Pyrazole Synthesis | | :--- | :--- | :--- | :--- | | 1,3-Dielectrophile Type | Hydrazine Reactant | Primary Product | Advantages/Disadvantages | | 1,3-Diketone | Substituted Hydrazine | Substituted Pyrazole | Generally high yields, good regiocontrol with substituted hydrazines. beilstein-journals.orgnih.gov | | α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (requires oxidation) | Readily available starting materials; oxidation step required. mdpi.com | | Acetylenic Ketone | Hydrazine | Pyrazole | Direct route to pyrazole; potential for regioisomeric mixtures. mdpi.com |
Regioselective N-Alkylation with Isopropyl Moieties
When a synthetic strategy involves the post-cyclization introduction of the N-substituent, controlling the regioselectivity of the N-alkylation is paramount. Pyrazoles are ambident nucleophiles and can be alkylated at either of the two ring nitrogen atoms. The outcome of the reaction is influenced by steric effects, electronic factors, and reaction conditions such as the base, solvent, and alkylating agent used. researchgate.netbeilstein-journals.org
For the synthesis of the target compound, this route would involve the alkylation of 3-(3-bromopropyl)-1H-pyrazole with an isopropyl halide. Generally, the alkylation of 3-substituted pyrazoles often leads to a mixture of N1 and N2 isomers. The presence of a bulky substituent at the 3-position tends to sterically hinder the N2 position, favoring alkylation at the N1 position. beilstein-journals.org However, achieving high regioselectivity can be challenging.
Systematic studies on N-alkylation have shown that specific conditions can favor one isomer over another. For instance, the choice of base and solvent can significantly impact the N1/N2 ratio. researchgate.netbeilstein-journals.org While direct N-isopropylation of a pre-formed pyrazole is feasible, it often requires careful optimization to achieve the desired regiochemical outcome. rsc.org Therefore, the alternative strategy of using isopropylhydrazine in the initial ring-forming step is often preferred to ensure complete regiocontrol. mdpi.comnih.gov
| Table 3: Factors Influencing Regioselective N-Alkylation of Pyrazoles | | :--- | :--- | :--- | | Factor | Influence on Regioselectivity | Example Conditions | | Steric Hindrance | Bulky substituents at C3 or C5 favor alkylation at the more accessible nitrogen atom. beilstein-journals.org | A bulky C3 substituent directs incoming alkyl groups to the N1 position. | | Base | The choice of base (e.g., NaH, K2CO3, Cs2CO3) can alter the nucleophilicity of the nitrogen atoms. beilstein-journals.org | K2CO3 in DMSO has been used for regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net | | Solvent | Solvent polarity can influence the site of alkylation. beilstein-journals.org | Aprotic dipolar solvents may give different results than polar protic solvents. nih.gov | | Alkylating Agent | The size and nature of the alkylating agent can impact the reaction's steric sensitivity. researchgate.net | Isopropyl halides are common reagents for introducing the isopropyl group. |
C-Functionalization through Bromopropyl Reagents
The introduction of an alkyl chain at the C3 position of a pyrazole ring, particularly one functionalized with a terminal bromide like the 3-bromopropyl group, is a key synthetic challenge. Direct C-H functionalization is a powerful tool for this transformation, often relying on transition-metal catalysis. Palladium-catalyzed reactions, for example, have become a popular method for generating carbon-carbon bonds at the C-H bonds of heterocycles. rsc.orgresearchgate.net
The synthesis of this compound via C-functionalization would likely involve the direct C-H activation of the 1-isopropyl-1H-pyrazole precursor. The primary challenge in this approach is achieving regioselectivity, as N-alkylation is often a competing and more favorable reaction pathway. semanticscholar.org To achieve C3-selectivity, strategies often involve the use of a directing group to guide the catalyst to the desired position. In the absence of a strong directing group, achieving selective C3-alkylation over C5-alkylation or N-alkylation requires careful control of reaction conditions.
A plausible route involves the stepwise alkylation using 1,3-dibromopropane. One such strategy involves the initial formation of a C3-lithiated pyrazole intermediate, which can then react with the bromopropyl reagent. Alternatively, a metal-catalyzed cross-coupling reaction could be employed. For instance, a pre-functionalized pyrazole, such as 3-bromo-1-isopropyl-1H-pyrazole, could undergo a coupling reaction with a Grignard or organozinc reagent derived from 3-bromopropanol, followed by conversion of the hydroxyl group to a bromide.
In a documented synthesis of a complex macrocycle, the alkylation of a pyrazole C3 methyl alcohol was achieved using 1,3-dibromopropane with sodium hydride (NaH) as the base, following a prior N-alkylation step with cesium carbonate (Cs2CO3). acs.org This demonstrates the feasibility of using bromopropyl reagents for C-alkylation on a pyrazole scaffold, although it was not a direct C-H functionalization. A significant amount of elimination byproduct was also noted in this reaction, highlighting the need for careful optimization. acs.org
Optimization of Reaction Parameters for Enhanced Yields and Selectivity
Optimizing the reaction conditions is paramount to maximize the yield of this compound and ensure high selectivity for the desired C3-substituted isomer.
Solvent Effects and Steric Considerations
The choice of solvent can significantly influence the regiochemical outcome of pyrazole alkylation. beilstein-journals.org In polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), the pyrazole anion is well-solvated, which can favor N-alkylation. Non-polar solvents might be explored to suppress N-alkylation and favor C-H activation pathways.
Steric hindrance plays a crucial role. The isopropyl group at the N1 position imparts significant steric bulk around the N1 and C5 positions. This steric hindrance can be exploited to direct reagents away from these positions and potentially favor functionalization at the less hindered C3 position. Conversely, the steric bulk of the incoming bromopropyl reagent must also be considered. Studies on indazole alkylation have shown that steric effects from substituents can strongly dictate the site of alkylation. beilstein-journals.org
Catalyst Systems and Base Selection
For transition-metal-catalyzed C-H functionalization, the selection of the catalyst and ligands is critical. Palladium catalysts are widely used for C-H arylation and alkylation of heteroarenes. rsc.orgresearchgate.netnih.govnih.gov The choice of ligand can influence the catalyst's activity and selectivity. acs.org For the C3-alkylation of 1-isopropylpyrazole, a catalyst system that does not require a strong directing group or can operate via an outer-sphere mechanism might be necessary. Iridium-based catalysts have also been shown to be effective for the regioselective C3-alkylation of certain N-heterocycles, such as indolines, using alcohols as alkylating agents in water. organic-chemistry.org
The choice of base is equally important for both generating the pyrazolate anion for classical alkylation and for the deprotonation step in many C-H activation cycles. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used. beilstein-journals.orgnih.gov Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are also employed, sometimes leading to different selectivity profiles. acs.org The combination of NaH in THF has been identified as a promising system for achieving high N-1 regioselectivity in the alkylation of substituted indazoles, a related heterocycle. beilstein-journals.org
Table 1: Effect of Base and Solvent on Pyrazole Alkylation
| Entry | Base | Solvent | Typical Outcome | Reference |
|---|---|---|---|---|
| 1 | NaH | THF | High N-1 regioselectivity (in indazoles) | beilstein-journals.org |
| 2 | Cs2CO3 | DMF | N-alkylation | acs.org |
| 3 | NaH | DMF | C-alkylation (on a C3-methanol) | acs.org |
This table is generated based on data from related pyrazole and indazole alkylation reactions and illustrates general trends.
Temperature and Reaction Time Control
Reaction temperature and duration are critical parameters to control. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts, such as products from elimination reactions or rearrangements. acs.org For instance, the synthesis of certain pyrazole derivatives requires heating to reflux for several hours to ensure the reaction goes to completion. nih.gov However, in other cases, reactions proceed efficiently at room temperature. mdpi.comnih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity. Monitoring the reaction progress over time using techniques like TLC or GC-MS is essential to determine the point of maximum product formation and prevent degradation.
Innovative Synthetic Approaches
Modern synthetic chemistry seeks more efficient and environmentally benign routes to complex molecules. Innovative approaches like multicomponent reactions offer significant advantages over traditional linear syntheses.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are a powerful strategy for building molecular complexity efficiently. mdpi.comnih.gov The synthesis of the 1,3-disubstituted pyrazole core of the target molecule is well-suited for an MCR approach.
The most common MCR for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org To synthesize this compound, a plausible MCR would involve the reaction of isopropylhydrazine with a 1,3-dicarbonyl precursor containing a 3-bromopropyl moiety. A suitable dicarbonyl equivalent could be 6-bromo-1,3-hexanedione.
Table 2: Plausible Multicomponent Reaction for Target Scaffold
| Component 1 | Component 2 | Product Scaffold |
|---|
This table outlines a hypothetical MCR based on established pyrazole synthesis principles.
This approach assembles the core heterocyclic structure with the desired N1 and C3 substituents in a single, atom-economical step. The challenge lies in the synthesis and stability of the requisite 1,3-dicarbonyl component. Ynone-based multicomponent reactions also represent a viable pathway for accessing 3,5-disubstituted pyrazoles and could potentially be adapted for this synthesis. nih.gov The development of such an MCR would offer a highly efficient route to the target compound and its analogs.
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technique in modern organic synthesis, offering numerous advantages over traditional batch processing. acs.orgnih.gov These benefits include enhanced heat and mass transfer, improved reaction control, increased safety, and straightforward scalability. nih.gov For the synthesis of pyrazoles, flow chemistry provides a platform to handle potentially hazardous reagents and intermediates safely and to optimize reaction conditions with high precision. beilstein-journals.orggoogle.com
The synthesis of the pyrazole core, which is the precursor to this compound, can be effectively achieved using flow chemistry. A common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org In a flow setup, streams of the reactants can be continuously mixed and heated in a microreactor or a heated coil, allowing for precise control over residence time and temperature. This level of control often leads to higher yields and purities compared to batch reactions. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Control | Limited control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and mixing. acs.org |
| Safety | Handling of large quantities of hazardous materials at once. | Small reaction volumes at any given time, safer handling of hazardous intermediates. acs.orgbeilstein-journals.org |
| Scalability | Often challenging, requiring redevelopment of reaction conditions. | Readily scalable by running the system for longer periods. nih.govbeilstein-journals.org |
| Efficiency | Can be time-consuming with multiple work-up and isolation steps. | Reduced reaction times and potential for integrated work-up and purification. nih.gov |
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are integral to the design of modern synthetic routes, aiming to minimize the environmental impact of chemical processes. nih.gov The synthesis of pyrazoles, including this compound, can be made more sustainable by incorporating these principles.
Key green chemistry considerations in pyrazole synthesis include:
Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. nih.gov Cycloaddition reactions, often used for pyrazole synthesis, are typically high in atom economy.
Use of Safer Solvents and Auxiliaries : Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free reaction conditions. mdpi.com Microwave-assisted solvent-free synthesis has been shown to be an effective and environmentally benign method for preparing pyrazolone (B3327878) derivatives.
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. nih.gov Flow chemistry and microwave-assisted synthesis can contribute to energy efficiency by reducing reaction times and enabling better heat transfer. mdpi.com
Use of Renewable Feedstocks : Sourcing starting materials from renewable resources. For pyrazole synthesis, this could involve using biomass-derived alcohols as the primary feedstock. beilstein-journals.org
Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov The use of recyclable catalysts, such as solid-supported catalysts or biocatalysts, further enhances the green credentials of a synthesis. Iron-catalyzed multicomponent synthesis of pyrazoles represents a sustainable approach using an earth-abundant and non-toxic metal. beilstein-journals.org
The application of these principles not only reduces the environmental footprint of pyrazole synthesis but can also lead to more efficient and cost-effective processes.
Reactivity Profiles and Transformative Chemistry of 3 3 Bromopropyl 1 Isopropyl 1h Pyrazole
Reactions at the Bromopropyl Moiety
The presence of a terminal bromine atom on the propyl chain makes this part of the molecule susceptible to a variety of reactions, most notably nucleophilic substitutions and metal-catalyzed cross-couplings.
Nucleophilic Substitution Reactions (SN1/SN2)
The carbon-bromine bond in the bromopropyl group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic substitution reactions where the bromide ion acts as a leaving group. These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles.
A range of nucleophiles can be employed to displace the bromide, leading to a variety of functionalized pyrazole (B372694) derivatives. For instance, reactions with amines, such as primary or secondary amines, yield the corresponding N-alkylated products. Similarly, alkoxides can be used to form ethers, and thiolates can be used to introduce sulfur-containing functionalities. These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, frequently in the presence of a non-nucleophilic base to neutralize the generated hydrobromic acid.
| Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | 3-(3-(Dialkylamino)propyl)-1-isopropyl-1H-pyrazole | K₂CO₃, DMF, 60-80°C |
| Sodium Alkoxide (NaOR) | 3-(3-Alkoxypropyl)-1-isopropyl-1H-pyrazole | NaH, THF, rt to reflux |
| Sodium Thiolate (NaSR) | 3-(3-(Alkylthio)propyl)-1-isopropyl-1H-pyrazole | NaH, DMF, rt |
| Sodium Azide (NaN₃) | 3-(3-Azidopropyl)-1-isopropyl-1H-pyrazole | DMF, 80°C |
| Sodium Cyanide (NaCN) | 4-(1-Isopropyl-1H-pyrazol-3-yl)butanenitrile | DMSO, 90°C |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromopropyl group can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: In a Suzuki coupling reaction, the alkyl bromide can be coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond, extending the propyl chain or attaching an aryl or vinyl group. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity in the coupling of alkyl halides.
Heck Reaction: The Heck reaction involves the coupling of the alkyl bromide with an alkene in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction results in the formation of a new carbon-carbon bond and the substitution of a hydrogen atom on the alkene. The stereoselectivity of the Heck reaction is often a key consideration.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopropyl group and a terminal alkyne. sciencepublishinggroup.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. sciencepublishinggroup.com
| Reaction | Coupling Partner | Typical Catalytic System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(3-Arylpropyl)-1-isopropyl-1H-pyrazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 3-(4-Phenylbut-3-en-1-yl)-1-isopropyl-1H-pyrazole |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(5-Phenylpent-4-yn-1-yl)-1-isopropyl-1H-pyrazole |
Formation of Cyclic Systems through Intramolecular Reactions
The 3-(3-bromopropyl) side chain provides a reactive handle for the construction of fused ring systems through intramolecular cyclization. A common strategy involves an intramolecular N-alkylation, where the pyrazole nitrogen at the 2-position acts as a nucleophile, displacing the bromide to form a six-membered ring. This reaction leads to the formation of a pyrazolo[1,5-a]pyridinium salt. The reaction is typically promoted by heat or the presence of a non-nucleophilic base.
Reactions at the Pyrazole Core
The pyrazole ring is an aromatic heterocycle and can undergo reactions typical of aromatic systems, such as electrophilic substitution. The electronic nature of the pyrazole ring and the directing effects of the substituents determine the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution on the pyrazole ring generally occurs at the C-4 position, which is the most electron-rich position. The N-isopropyl group at the 1-position and the 3-propyl group are activating and direct incoming electrophiles to this position.
Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group at the C-4 position, yielding 1-isopropyl-4-nitro-3-(3-bromopropyl)-1H-pyrazole. chemicalbook.commdpi.com The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to avoid side reactions.
Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. researchgate.net These reactions also selectively introduce a halogen atom at the C-4 position of the pyrazole ring.
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(3-Bromopropyl)-1-isopropyl-4-nitro-1H-pyrazole |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-(3-bromopropyl)-1-isopropyl-1H-pyrazole |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-3-(3-bromopropyl)-1-isopropyl-1H-pyrazole |
Oxidation and Reduction Pathways
The pyrazole ring is generally stable towards oxidation and reduction under mild conditions.
Oxidation: Strong oxidizing agents, such as potassium permanganate, under harsh conditions can lead to the degradation of the pyrazole ring. libretexts.orgorganic-chemistry.orgnitrkl.ac.in However, specific reagents might allow for controlled oxidation. For instance, oxidation of the pyrazole ring to form hydroxypyrazoles has been reported for some derivatives, though this is not a common transformation for simple alkylpyrazoles.
Reduction: The pyrazole ring is resistant to many reducing agents. Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, can reduce the pyrazole ring to a pyrazolidine (B1218672), but this typically requires high pressures and temperatures. google.comwipo.intgoogle.com The bromopropyl side chain may also be susceptible to reduction under these conditions, potentially leading to the loss of the bromine atom.
Functionalization of the Nitrogen Atoms (N1 and N2)
The pyrazole ring contains two nitrogen atoms, N1 and N2, with distinct electronic environments, especially in a 1-substituted pyrazole such as 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole. The N1 position is already functionalized with an isopropyl group, a modification that significantly influences the reactivity of the second nitrogen atom, N2.
The N2 atom in 1-alkylpyrazoles possesses a lone pair of electrons that is part of the 6π aromatic system. This involvement in aromaticity renders N2 significantly less basic and nucleophilic compared to the nitrogen atoms in saturated heterocyclic systems. pharmaguideline.com Consequently, electrophilic attack at N2 is generally disfavored as it would lead to a disruption of the aromatic stabilization.
However, under forcing conditions with potent alkylating agents, quaternization at the N2 position can be achieved. This reaction leads to the formation of a pyrazolium (B1228807) salt. The reactivity towards quaternization is influenced by both steric and electronic factors. The presence of the N1-isopropyl group in this compound introduces steric hindrance around the N2 atom, which can decrease the rate of quaternization compared to pyrazoles with smaller N1-substituents. researchgate.net Despite this, the reaction can proceed, yielding a dicationic species if the bromopropyl chain also reacts, or a monocationic pyrazolium salt. Dequaternization can also occur under certain conditions, representing a potential equilibrium process. researchgate.net
| Nitrogen Atom | Hybridization | Electronic Character | Reactivity towards Electrophiles | Potential Reactions |
| N1 | sp² | Part of aromatic system, substituted with isopropyl group | Unreactive to further alkylation | - |
| N2 | sp² | Basic, lone pair contributes to aromaticity | Less reactive than N1, but can be functionalized | Quaternization with strong alkylating agents |
Derivatization Strategies for Advanced Molecular Architectures
The dual reactivity of this compound, stemming from both the pyrazole core and the bromopropyl side chain, allows for its use as a versatile building block in the synthesis of more elaborate molecular structures, including fused heterocyclic systems and extended conjugated materials.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines)
Pyrazolopyrimidines are a class of fused heterocyclic compounds with significant biological and pharmacological relevance, often considered purine (B94841) analogues. ias.ac.in The synthesis of pyrazolo[1,5-a]pyrimidines, a common isomer, typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov
While this compound does not possess an amino group, the 3-bromopropyl side chain provides a potent electrophilic center for intramolecular cyclization reactions to form fused systems. A plausible, though not explicitly documented for this specific substrate, synthetic strategy could involve an initial reaction that introduces a nucleophilic component onto the pyrazole ring, followed by an intramolecular cyclization.
Alternatively, the bromopropyl chain can be the key player in forming a fused ring system. For instance, reaction with a suitable three-atom component could lead to the formation of a new six-membered ring fused to the pyrazole core. A hypothetical pathway could involve the reaction of the bromopropyl group with a dinucleophile, such as a substituted amidine, to construct the pyrimidine (B1678525) ring, resulting in a pyrazolo[1,2-a]pyrimidine derivative. The feasibility and regioselectivity of such cyclizations would be dependent on the specific reaction conditions and the nature of the reacting partner. nih.govrsc.orgrsc.org
| Precursor Type | Reagent | Fused System | Reference |
| 5-Aminopyrazoles | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.govnih.gov |
| 3-(3-Bromopropyl)pyrazole (hypothetical) | Dinucleophiles (e.g., amidines) | Pyrazolo[1,2-a]pyrimidines | Analogous to nih.gov |
Preparation of Extended Conjugated Systems
The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Pyrazole-containing conjugated polymers are of interest due to the electron-rich nature of the pyrazole ring, which can be harnessed to create materials with specific optoelectronic characteristics. acs.org
The preparation of extended conjugated systems from this compound can be envisioned through two main strategies. The first involves the functionalization of the pyrazole ring itself to enable its participation in cross-coupling reactions. While the subject molecule lacks a halide on the pyrazole ring, modern synthetic methods allow for the direct C-H functionalization of pyrazoles. nih.gov Through transition-metal-catalyzed C-H activation, aryl or vinyl groups could be introduced at the C4 or C5 positions of the pyrazole ring. Subsequent reactions, such as Heck or Suzuki coupling, could then be employed to extend the conjugation.
A second approach utilizes the bromopropyl side chain. While direct polymerization through the side chain would not lead to a fully conjugated backbone, the terminal bromide allows for various linking chemistries. For instance, the bromopropyl group could be converted to other functional groups amenable to polymerization reactions that generate conjugated linkages, such as Wittig or Horner-Wadsworth-Emmons reactions.
| Strategy | Key Reaction | Potential Outcome |
| Pyrazole Ring Functionalization | C-H Arylation/Vinylation followed by Cross-Coupling | Pyrazole units integrated into a conjugated backbone |
| Side Chain Modification | Conversion of bromide to a reactive group for polymerization | Pyrazole-containing polymers with non-conjugated linkers |
Transformations into Pyrazoline and Pyrazolidine Derivatives
Pyrazolines (dihydropyrazoles) and pyrazolidines (tetrahydropyrazoles) are the reduced, non-aromatic analogues of pyrazoles. researchgate.net The transformation of the stable, aromatic pyrazole ring into these saturated or partially saturated counterparts requires reduction of the ring system. This is a chemically challenging process due to the inherent stability of the aromatic pyrazole core.
Catalytic hydrogenation is the most direct method for the reduction of the pyrazole ring. researchgate.net This typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C). researchgate.net The choice of catalyst can influence the extent of reduction and the reaction conditions required. The hydrogenation of a pyrazole first yields a pyrazoline, which can then be further reduced to a pyrazolidine under more forcing conditions. researchgate.net
It is important to note that the synthesis of pyrazolines and pyrazolidines is more commonly achieved through cyclocondensation reactions of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dihalides, respectively, rather than by the reduction of pre-formed pyrazoles. nih.govorganic-chemistry.org Nevertheless, the direct reduction of a substituted pyrazole like this compound is a theoretically viable, albeit potentially low-yielding, pathway to its pyrazoline and pyrazolidine derivatives. The presence of the bromopropyl group might be incompatible with some reductive conditions, potentially leading to side reactions.
| Transformation | Reagents/Conditions | Product | Notes |
| Pyrazole to Pyrazoline | H₂, Pd/C or Pt/C (milder conditions) | 1-Isopropyl-3-(3-bromopropyl)-pyrazoline | Partial reduction of the pyrazole ring |
| Pyrazoline to Pyrazolidine | H₂, Rh/C or Raney Ni (harsher conditions) | 1-Isopropyl-3-(3-bromopropyl)-pyrazolidine | Full reduction of the pyrazole ring |
Applications in Advanced Chemical Synthesis and Materials Science Research
Potential Role as a Key Building Block in Complex Molecule Construction
While there is no specific data for 3-(3-Bromopropyl)-1-isopropyl-1h-pyrazole, its structure is analogous to other functionalized pyrazoles used as building blocks in organic synthesis. The presence of a three-carbon chain with a terminal bromide makes it a suitable candidate for alkylation reactions.
Hypothetical Precursor for Macrocyclic and Polycyclic Structures
The bifunctional nature of this molecule—a pyrazole (B372694) ring and a reactive alkyl halide chain—theoretically allows it to be a precursor for macrocycles. Macrocyclization is a key strategy in the synthesis of many pharmaceutical compounds and host-guest chemistry systems. A common strategy involves reacting a molecule with two reactive ends, such as a diamine or a diol, with two equivalents of a compound like this compound to form a large ring structure. The pyrazole units would be incorporated into the macrocyclic backbone, potentially influencing the ring's conformation and binding properties.
Potential Scaffolds for Combinatorial Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening purposes, particularly in drug discovery. The bromopropyl group on the pyrazole could be reacted with a diverse set of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of new pyrazole derivatives. Each derivative would retain the core 1-isopropyl-1h-pyrazole scaffold but feature a different functional group at the end of the propyl chain, allowing for the systematic exploration of structure-activity relationships.
Postulated Design and Synthesis of Pyrazole-Based Ligands for Coordination Chemistry
Pyrazole derivatives are widely recognized for their ability to coordinate with metal ions, acting as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can act as donor sites.
Theoretical Chelation Studies with Transition Metals
By modifying the bromopropyl group, this compound could be converted into multidentate ligands. For example, substitution of the bromide with another donor group, such as a pyridine (B92270) or another pyrazole, would create a chelating ligand capable of binding to a single metal center through multiple points of attachment. Such ligands are fundamental in stabilizing transition metals in various oxidation states and geometries. Spectroscopic and crystallographic studies of these potential metal complexes would be necessary to understand the coordination modes and bonding characteristics.
Speculative Ligand Applications in Homogeneous and Heterogeneous Catalysis
Pyrazole-based ligands are integral to many catalytic systems. Once coordinated to a transition metal like palladium, rhodium, or titanium, the electronic and steric properties of the pyrazole ligand can influence the activity and selectivity of the catalyst. For instance, ligands derived from this pyrazole could potentially be used in cross-coupling reactions or polymerization catalysis. The isopropyl group on the pyrazole nitrogen would provide steric bulk that could be tuned to optimize catalytic performance.
Prospective Integration into Novel Materials and Functional Systems
The incorporation of pyrazole units into larger molecular or polymeric structures is a strategy for creating new functional materials. The properties of such materials are often dictated by the electronic and structural characteristics of the heterocyclic components. While no studies have integrated this compound into materials, its structure suggests it could be used as a monomer or functionalizing agent for polymers, potentially imparting specific thermal, optical, or metal-coordinating properties to the resulting material.
Development of Conductive Polymers and Organic Electronics
The field of organic electronics relies on polymers that can conduct electricity. These materials are sought after for applications such as flexible displays, printable circuits, and sensors. While specific studies detailing the use of this compound in the synthesis of conductive polymers are not available in the reviewed literature, the general class of nitrogen-containing heterocyclic compounds, including pyrazoles, is of interest. Polymers incorporating pyrazole units can be designed to have specific electronic properties, such as a low band gap, which is advantageous for optoelectronic devices like light-emitting diodes and transistors. nih.gov
The synthesis of conductive polymers often involves the oxidative coupling of monomers. mdpi.com In principle, a molecule like this compound could be functionalized to participate in such polymerization reactions. The bromopropyl group could be used to attach this pyrazole unit as a side chain to a conductive polymer backbone, thereby modifying the polymer's electronic characteristics and solubility. Alternatively, it could be used as a linker to create extended, conjugated systems. However, published research to confirm these specific applications for this compound is not currently available.
Application in Photovoltaic and Optoelectronic Materials
Pyrazole derivatives have garnered considerable attention for their use in photovoltaic and optoelectronic materials, particularly in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov These compounds can act as efficient components in organic solar cells due to their favorable electronic and photophysical properties. nih.gov Pyrazole-containing molecules can function as electron donor or acceptor materials, a crucial role in the charge-separation process that generates electricity from light. nih.gov
Key attributes of pyrazole derivatives in this context include:
Good Electron-Donating Capabilities : The electron-rich nature of the pyrazole ring makes it suitable as a donor component in donor-acceptor type functional molecules. nih.gov
High Hole Transfer Efficiency : This property is essential for the efficient operation of photovoltaic devices. nih.gov
Low Ground State Dipole Moments : This characteristic can enhance the performance of solar cells. nih.gov
Table 1: Potential Roles of Pyrazole Derivatives in Photovoltaic Devices
| Role | Function | Relevant Properties |
|---|---|---|
| Photosensitizer (Dye) | Absorbs sunlight and injects electrons into the semiconductor. | Broad absorption spectrum, high molar extinction coefficient, suitable energy levels. |
| Donor Material | Donates electrons upon light absorption in a bulk heterojunction. | Good electron-donating ability, high hole mobility. |
| Acceptor Material | Accepts electrons in a bulk heterojunction. | Good electron-accepting ability, suitable energy levels. |
| Electrolyte Dopant | Modifies the properties of the electrolyte in a DSSC. | Enhances charge transport and device efficiency. researchgate.net |
This table is based on the general functions of pyrazole derivatives in photovoltaics; no specific performance data for this compound is available.
Fluorescent Probes and Chemical Sensors
The development of fluorescent probes for detecting specific ions and molecules is a significant area of research. Pyrazole derivatives are well-established as core structures for these sensors. nih.gov Their fluorescence properties can change noticeably upon binding to a target analyte, such as a metal cation. researchgate.net This change can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. researchgate.net
The design of such probes often involves attaching a receptor unit, which selectively binds the target analyte, to the fluorescent pyrazole core. The binding event alters the electronic structure of the molecule, leading to a change in its photophysical properties. For instance, pyrazole-based sensors have been successfully developed for the detection of various metal ions. nih.gov
The structure of this compound makes it a suitable precursor for creating such fluorescent probes. The bromopropyl group is a reactive handle that allows for the straightforward attachment of various receptor groups through nucleophilic substitution reactions. This synthetic flexibility would enable the creation of a library of sensor molecules targeted at different analytes. Despite this potential, specific examples of fluorescent probes synthesized directly from this compound are not found in the reviewed scientific literature.
Table 2: Examples of Analytes Detected by Pyrazole-Based Fluorescent Sensors
| Analyte Detected | Sensor Type | Mechanism of Action |
|---|---|---|
| Metal Cations (e.g., Cu²⁺) | Turn-off sensor | Quenching of fluorescence upon ion binding. nih.gov |
| Anions (e.g., Fluoride) | Ratiometric shift | Shift in emission wavelength upon ion binding. nih.gov |
| Biological Molecules | Targeted probes | Amidation reaction to link the pyrazole to a moiety that targets specific enzymes like cyclooxygenase-2 (COX-2). nih.gov |
This table illustrates the versatility of the pyrazole scaffold in sensor design, based on general findings in the field.
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-(3-Bromopropyl)-1-isopropyl-1h-pyrazole in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide comprehensive data on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the adjacent protons of the bromopropyl chain (Hα-Hβ, Hβ-Hγ) and between the methine and methyl protons of the isopropyl group. It would also show a correlation between the two protons on the pyrazole (B372694) ring (H-4 and H-5).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, it would link the pyrazole ring protons at positions 4 and 5 to their corresponding carbon atoms, and similarly for each position on the isopropyl and bromopropyl substituents.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is arguably the most powerful technique for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:
Correlation from the isopropyl methine proton to the pyrazole ring carbons C3 and C5, confirming the attachment of the isopropyl group to the N1 nitrogen.
Correlation from the protons on the first methylene (B1212753) group (Cα) of the propyl chain to the pyrazole ring carbon C3, confirming the substituent's position.
Correlations between the protons on the pyrazole ring and the various carbons within the ring, confirming their relative positions.
The combined data from these experiments allow for the complete and confident assignment of the molecule's constitution.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C3 | ~150 | - | - |
| C4 | ~105 | ~6.1 (d) | C3, C5 |
| C5 | ~138 | ~7.4 (d) | C3, C4, Isopropyl CH |
| Isopropyl CH | ~50 | ~4.5 (sept) | C3, C5, Isopropyl CH₃ |
| Isopropyl CH₃ | ~23 | ~1.4 (d) | Isopropyl CH, C5 |
| Propyl Cα | ~28 | ~2.9 (t) | C3, C4, Propyl Cβ |
| Propyl Cβ | ~32 | ~2.2 (m) | Propyl Cα, Propyl Cγ |
| Propyl Cγ | ~33 | ~3.4 (t) | Propyl Cβ |
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. nih.gov Should this compound exhibit polymorphism, ssNMR would be a key technique for its characterization. nih.gov By detecting subtle differences in the chemical shifts and relaxation times of carbon and nitrogen atoms, ssNMR can distinguish between different crystal packing arrangements and molecular conformations present in different polymorphs. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the parent ion. For this compound, with a molecular formula of C₁₀H₁₅BrN₂, HRMS would be used to confirm this composition by matching the experimentally observed exact mass with the calculated theoretical mass, thereby distinguishing it from any other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing deep insights into the molecule's structure and bond stabilities. unt.edu In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments helps to confirm the connectivity of the different structural units.
Studies on the fragmentation of pyrazole derivatives show common pathways including cleavage of N-substituents and fragmentation of the heterocyclic ring. researchgate.netresearchgate.net The expected fragmentation pattern for this compound would likely involve several key bond cleavages:
Loss of the Isopropyl Group: Cleavage of the N-isopropyl bond would result in a fragment corresponding to [M - C₃H₇]⁺.
Loss of a Bromine Radical: A common fragmentation for alkyl bromides is the homolytic cleavage of the C-Br bond, yielding a [M - Br]⁺ ion.
Cleavage of the Propyl Chain: Fragmentation can occur at various points along the propyl chain, for instance, leading to the loss of the entire bromopropyl radical to form an ion corresponding to the 1-isopropyl-1H-pyrazolyl cation.
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often involving the loss of stable neutral molecules like N₂. researchgate.net
| Proposed Fragment Structure | m/z (for ⁷⁹Br) | Neutral Loss |
|---|---|---|
| [M - H]⁺ | 243 | H• |
| [M - C₃H₇]⁺ (loss of isopropyl) | 201 | C₃H₇• |
| [M - Br]⁺ | 165 | Br• |
| [M - C₃H₆Br]⁺ (loss of bromopropyl) | 109 | C₃H₆Br• |
X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. While obtaining a suitable single crystal of this compound itself may be challenging, the technique is invaluable for analyzing its derivatives. For example, a derivative could be synthesized where the bromine atom is substituted in a reaction, and this new compound could be crystallized.
The analysis of a suitable crystal provides precise data on bond lengths, bond angles, and torsional angles. researchgate.net It also reveals information about the crystal packing and any intermolecular interactions, such as van der Waals forces. For pyrazole-containing structures, crystallography confirms the planarity of the pyrazole ring and the specific orientation (conformation) of the substituents relative to the ring. researchgate.net This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Example: 10.123 |
| b (Å) | Example: 15.456 |
| c (Å) | Example: 8.789 |
| β (°) | Example: 98.76 |
| Volume (ų) | Example: 1358.9 |
Note: Data presented are illustrative for a related pyrazolo[3,4-d]pyrimidine derivative and serve to demonstrate the type of information obtained from an X-ray diffraction experiment.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for characterizing this compound. IR spectroscopy provides detailed information about the specific functional groups present, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.
The IR spectrum of this compound is expected to show a combination of characteristic absorption bands corresponding to its constituent parts: the pyrazole ring, the isopropyl group, and the bromopropyl chain.
Pyrazole Ring Vibrations: The pyrazole core gives rise to several distinct peaks. C=N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
Isopropyl Group Vibrations: The isopropyl substituent will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups are found in the 2970-2950 cm⁻¹ and 2870-2860 cm⁻¹ ranges, respectively.
Bromopropyl Chain Vibrations: The propyl chain will exhibit C-H stretching vibrations around 2960-2850 cm⁻¹. The most indicative feature of this group is the C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹.
The UV-Vis spectrum of pyrazole derivatives is primarily dictated by the electronic transitions within the aromatic pyrazole ring. For the parent 1H-pyrazole, a maximal UV absorption is observed around 203 nm, which is attributed to a π → π* transition. rsc.org The presence of alkyl substituents, such as the isopropyl and bromopropyl groups on this compound, may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Pyrazole Ring C-H | > 3000 | Stretching |
| Isopropyl/Propyl C-H | 2970 - 2850 | Stretching |
| Pyrazole Ring C=N, C=C | 1600 - 1400 | Stretching |
| Alkyl C-H | 1470 - 1365 | Bending |
| C-Br Bond | 600 - 500 | Stretching |
| Spectroscopic Technique | Expected Observation | Interpretation |
| UV-Vis Spectroscopy | Absorption maximum ~203-210 nm | π → π* electronic transition in the pyrazole ring |
Computational Chemistry for Mechanistic Insights and Predictive Modeling
Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For pyrazole derivatives, DFT calculations are employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
From these orbital energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO − EHOMO). nih.gov
Electronic Chemical Potential (μ): Relates to the molecule's tendency to lose electrons. It is calculated as ½ (EHOMO + ELUMO). nih.gov
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule. It is expressed as μ²/2η. nih.gov
These calculations help in understanding the molecule's stability and identifying the most probable sites for electrophilic and nucleophilic attacks. nih.gov
| DFT Parameter | Significance | Example Value (for a related β-ketoenol-pyrazole) nih.gov |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.28 eV |
| HOMO-LUMO Gap (η) | Chemical Hardness / Reactivity | 4.17 eV |
| Chemical Potential (μ) | Electron Donating/Accepting Tendency | -4.37 eV |
| Electrophilicity Index (ω) | Electrophilic Nature | 2.28 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how it interacts with other molecules. researchgate.net
Key analyses performed during MD simulations include:
Root-Mean-Square Deviation (RMSD): This parameter tracks the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value indicates that the molecule has reached a stable conformation. researchgate.netnih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule, such as the bromopropyl side chain. researchgate.netnih.gov
These simulations can reveal the most stable, low-energy conformations of the molecule and provide a dynamic picture of its interactions, which are governed by forces like van der Waals and electrostatic interactions. nih.gov
In Silico Docking and Binding Affinity Predictions for Ligand Design (excluding direct biological activity)
In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in ligand design, as it helps to understand the non-covalent interactions that stabilize the ligand-receptor complex.
For pyrazole derivatives, docking studies are used to evaluate their potential to fit into specific binding pockets of proteins. nih.gov The process generates a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. nih.govnih.gov A lower (more negative) binding energy suggests a more stable and favorable interaction. The analysis focuses on understanding the types of interactions formed, such as hydrogen bonds and hydrophobic interactions, which are crucial for the rational design of new molecules with specific binding properties. nih.gov
| Target | Ligand Type | Example Binding Affinity (kcal/mol) | Reference |
| C-RAF Protein | Pyrazole Derivative | -9.7 | nih.gov |
| CYP17 Protein | Pyrazole Derivative | -10.4 | nih.gov |
| VEGFR-2 | Pyrazole Derivative | -10.09 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration (focus on chemical parameters)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. researchgate.net In the context of chemical space exploration, QSAR models can be developed to predict chemical properties or reactivity based on molecular descriptors.
For pyrazole derivatives, 2D and 3D-QSAR models can be constructed. researchgate.net
2D-QSAR: Uses descriptors calculated from the 2D representation of the molecule, such as topological indices and constitutional descriptors.
3D-QSAR: Employs descriptors derived from the 3D structure, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe steric and electrostatic fields. researchgate.net
The predictive power and reliability of a QSAR model are assessed using several statistical parameters:
R² (Coefficient of determination): Indicates how well the model fits the training data. researchgate.net
Q² (Cross-validated R²): Measures the internal predictive ability of the model. researchgate.net
R²pred (External R²): Evaluates the model's ability to predict the properties of an external test set of compounds. researchgate.net
These models allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis based on predicted chemical characteristics. nih.gov
| QSAR Model Type | Statistical Parameter | Significance | Example Value (for 1H-Pyrazole analogs) researchgate.net |
| 2D-QSAR | R² (training set) | Goodness of fit | 0.9816 |
| 2D-QSAR | Q² (internal validation) | Internal predictive power | 0.9668 |
| 2D-QSAR | R²pred (test set) | External predictive power | 0.7211 |
| 3D-QSAR (CoMFA) | Q² | Internal predictive power | 0.664 |
| 3D-QSAR (CoMSIA) | Q² | Internal predictive power | 0.614 |
Future Research Directions and Theoretical Perspectives
Exploration of Sustainable and Eco-Friendly Synthetic Routes
The chemical industry's shift towards green chemistry principles has spurred significant research into environmentally benign synthetic methods for heterocyclic compounds like pyrazoles. researchgate.netnih.gov Future work on 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole will likely focus on moving away from conventional methods that often rely on hazardous reagents and volatile organic solvents. benthamdirect.com
Key research directions include:
Green Solvents and Solvent-Free Conditions: A primary goal will be the replacement of traditional organic solvents with greener alternatives such as water, ethanol, or ionic liquids. jetir.orgthieme-connect.com The development of solvent-free reaction conditions, potentially utilizing techniques like ball milling or reactions on solid supports, represents another significant frontier. tandfonline.comnih.gov These approaches reduce waste and minimize environmental impact. acs.org
Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase product yields. benthamdirect.comnih.govimpactfactor.org Investigating these techniques for the synthesis of this compound could lead to more efficient and scalable production processes. scirp.org
Use of Recyclable and Benign Catalysts: Research into heterogeneous and recyclable catalysts is crucial for sustainable synthesis. researchgate.net Future studies could explore the use of catalysts like nano-ZnO, Amberlyst-70, or silica-supported sulfuric acid, which are cost-effective, non-toxic, and easily separated from the reaction mixture. thieme-connect.commdpi.com
Multicomponent Reactions (MCRs): Designing one-pot MCRs for the synthesis of functionalized pyrazoles enhances atom economy and procedural simplicity by combining multiple reaction steps into a single operation. nih.gov Applying this strategy to build the this compound scaffold or its derivatives could streamline synthesis significantly.
| Green Synthesis Strategy | Potential Advantage for Pyrazole (B372694) Synthesis | Reference |
| Use of Aqueous Media | Reduces reliance on volatile organic compounds (VOCs), lowers cost, and improves safety. | thieme-connect.com |
| Microwave/Ultrasound Assistance | Drastically shortens reaction times and often improves yields. | benthamdirect.comnih.gov |
| Recyclable Heterogeneous Catalysts | Simplifies product purification, allows for catalyst reuse, and reduces waste. | researchgate.netmdpi.com |
| Multicomponent Reactions (MCRs) | Increases atom and step economy, reducing purification steps and potential side reactions. | nih.gov |
Development of Novel Catalytic Systems Utilizing Pyrazole-Based Ligands
The pyrazole nucleus is a well-established component of ligands in coordination chemistry and homogeneous catalysis. nih.govnih.gov The structure of this compound offers a versatile platform for designing new ligands. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, and the bromopropyl group serves as a reactive handle for further functionalization or anchoring to support materials.
Future research in this area could focus on:
Design of Pincer and Bidentate Ligands: The bromopropyl group can be chemically modified to introduce additional donor atoms, allowing for the creation of novel pincer-type or bidentate ligands. These structured ligands can form stable complexes with transition metals like palladium, copper, rhodium, and iridium. nih.govdntb.gov.ua
Applications in Cross-Coupling and Oxidation Reactions: Copper complexes with pyrazole-based ligands have shown effectiveness in oxidation reactions, mimicking catecholase activity. dntb.gov.uamdpi.com Similarly, palladium-pyrazole complexes could be developed for use in cross-coupling reactions such as Suzuki-Miyaura coupling. nih.gov
Asymmetric Catalysis: By introducing chiral centers into the ligand structure, for example through modification of the isopropyl or functionalized propyl groups, new asymmetric catalysts could be developed. These would be valuable for the stereoselective synthesis of complex organic molecules.
Heterogenization of Homogeneous Catalysts: The bromopropyl group provides a convenient point of attachment for immobilizing pyrazole-based catalysts onto solid supports like polymers or silica. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Investigation of Advanced Material Applications Beyond Current Scope
The unique electronic and structural properties of the pyrazole ring make it a valuable building block for advanced materials. royal-chem.comnbinno.com The specific structure of this compound, featuring a reactive alkyl halide, is particularly well-suited for incorporation into larger molecular architectures and polymers.
Prospective avenues for material science research include:
Conductive Polymers and Organic Electronics: The pyrazole moiety can be integrated into conjugated polymer backbones. The bromopropyl group can be used as an initiation site for polymerization reactions, leading to new materials with potential applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. royal-chem.comnbinno.com
Fluorescent Sensors: The photophysical properties of pyrazole derivatives can be tuned by chemical modification. mdpi.com Future work could involve synthesizing derivatives of this compound that exhibit fluorescence, which could be used for the detection of specific ions or molecules. mdpi.com
Functional Coatings and Surfaces: The reactive nature of the bromopropyl group allows the molecule to be grafted onto surfaces to create functional coatings. Such coatings could be designed to have specific properties, such as hydrophobicity, corrosion resistance, or biocompatibility.
Energetic Materials: Nitrated pyrazoles are a class of energetic materials valued for their thermal stability and high heat of formation. nih.gov While requiring significant modification, the pyrazole core could serve as a starting point for the synthesis of novel energetic compounds.
Application of Machine Learning and Artificial Intelligence in Pyrazole Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimization processes. eurasianjournals.com
In the context of pyrazole chemistry, AI and ML can be applied to:
Predictive Modeling of Properties: ML algorithms, such as artificial neural networks (ANNs) and random forests, can be trained on existing data to predict the chemical and biological properties of new pyrazole derivatives. nih.gov This can be used to forecast the catalytic activity, material properties, or biological efficacy of compounds derived from this compound, guiding synthetic efforts toward the most promising candidates.
Optimization of Synthetic Routes: AI can analyze vast numbers of potential reaction pathways and conditions to identify the most efficient and sustainable routes for synthesizing a target molecule. This could be used to optimize the green synthesis of this compound.
De Novo Design of Molecules: Generative AI models can design entirely new pyrazole-based molecules with desired properties. For instance, these models could propose novel ligands for specific catalytic reactions or new materials with tailored electronic properties, using the pyrazole scaffold as a starting point. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models built with ML techniques can elucidate the relationship between the molecular structure of pyrazole derivatives and their activity, providing insights for the rational design of more effective compounds. nih.gov
| AI/ML Application | Potential Impact on Pyrazole Research | Reference |
| Property Prediction | Accelerates the identification of lead compounds by forecasting their properties before synthesis. | eurasianjournals.com |
| Synthesis Optimization | Reduces time and resources spent on developing and optimizing reaction conditions. | mdpi.com |
| QSAR Modeling | Provides a deeper understanding of structure-activity relationships to guide rational drug design. | nih.gov |
| Generative Design | Enables the discovery of novel pyrazole structures with optimized properties for specific applications. | eurasianjournals.com |
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry provides powerful tools for understanding the fundamental aspects of chemical reactions and molecular properties. eurasianjournals.com Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can offer profound insights into the chemistry of this compound.
Future theoretical investigations could focus on:
Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of synthetic reactions, identifying transition states and intermediates. acs.org This can help explain the regioselectivity observed in pyrazole synthesis and guide the development of new, more selective reactions. nih.gov
Stereoselectivity Prediction: For reactions involving the creation of new chiral centers from derivatives of this compound, computational models can predict the stereochemical outcome. This is invaluable for designing asymmetric syntheses.
Electronic Structure and Reactivity: Quantum mechanical calculations can provide detailed information about the electronic structure, molecular orbitals (HOMO/LUMO), and charge distribution of the molecule. researchgate.netresearchgate.net This knowledge helps in predicting its reactivity towards different reagents and understanding its potential as a ligand or material component.
Tautomerism and Conformational Analysis: Although the target molecule is an N-substituted pyrazole and thus not subject to annular tautomerism, theoretical studies can be vital for understanding tautomeric equilibria in related precursor molecules or derivatives. nih.gov Furthermore, MD simulations can explore the conformational landscape of the flexible bromopropyl chain, which is crucial for understanding its interactions in biological systems or as part of a larger material. researchgate.net
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole?
Answer:
The compound is typically synthesized via alkylation of a pyrazole precursor. For example, 1-isopropyl-1H-pyrazole can undergo nucleophilic substitution (SN2) with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to introduce the bromopropyl chain at the 3-position . Purification often involves column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require controlled temperature (40–60°C) and anhydrous conditions to minimize side reactions like elimination.
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
- ¹H NMR : Peaks for the isopropyl group (δ 1.2–1.5 ppm, doublet) and bromopropyl chain (δ 3.4–3.6 ppm for Br–CH₂ and δ 2.0–2.3 ppm for CH₂–CH₂–CH₂) .
- ¹³C NMR : Distinct signals for the pyrazole ring carbons (δ 105–155 ppm) and the brominated carbon (δ 30–35 ppm) .
- HRMS : To confirm molecular formula (C₉H₁₄BrN₂; [M+H]⁺ = 229.03) and isotopic patterns for bromine .
Advanced: How can researchers resolve contradictions in reported reactivity of the bromopropyl group in cross-coupling reactions?
Answer:
Discrepancies in Suzuki-Miyaura coupling yields may arise from varying ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) or solvent polarity . For example, demonstrates that boron-containing intermediates (e.g., dioxaborolanes) enhance coupling efficiency in aprotic solvents like DMF. Methodologically, systematic screening of catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (60–100°C) is recommended .
Advanced: What structural insights can X-ray crystallography provide for derivatives of this compound?
Answer:
Crystallography reveals bond angles and torsional strain in the bromopropyl chain. For instance, shows that the pyrazole ring and adjacent substituents adopt near-planar geometries (dihedral angles <10°), while the bromine atom participates in weak C–H⋯Br interactions (2.9–3.2 Å). Such data guide steric effect predictions in drug design .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
It serves as a key intermediate for:
- Antimicrobial agents : Functionalization at the bromine site (e.g., azide substitution) to create triazole derivatives .
- Kinase inhibitors : Coupling with boronic acids to introduce aryl/heteroaryl groups .
- SAR studies : Systematic modification of the isopropyl or bromopropyl groups to optimize binding affinity .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions, predicting activation energies and solvent effects . Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How can researchers address low yields in substitution reactions involving the bromine moiety?
Answer:
Low yields may stem from steric hindrance or competing elimination. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances nucleophilicity in biphasic systems .
- Alternative leaving groups : Replacing Br with iodide (via Finkelstein reaction) for faster substitution .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Flash chromatography : Silica gel with 20–30% ethyl acetate in hexane.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity batches .
Advanced: How does steric bulk from the isopropyl group influence reaction pathways?
Answer:
The isopropyl group directs electrophilic substitution to the 4- and 5-positions of the pyrazole ring via steric shielding. Kinetic studies (e.g., Hammett plots) show that bulky substituents slow SN2 rates at the bromopropyl chain by ~30% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
